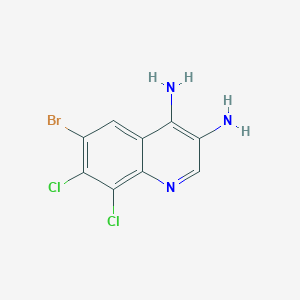

6-Bromo-7,8-dichloroquinoline-3,4-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6BrCl2N3 |

|---|---|

Molecular Weight |

306.97 g/mol |

IUPAC Name |

6-bromo-7,8-dichloroquinoline-3,4-diamine |

InChI |

InChI=1S/C9H6BrCl2N3/c10-4-1-3-8(14)5(13)2-15-9(3)7(12)6(4)11/h1-2H,13H2,(H2,14,15) |

InChI Key |

ULWTWVZSUJCTJO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=C(C=NC2=C(C(=C1Br)Cl)Cl)N)N |

Origin of Product |

United States |

Significance of Quinoline Derivatives As a Privileged Scaffold in Medicinal Chemistry

The quinoline (B57606) scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is widely regarded as a "privileged scaffold" in medicinal chemistry. orientjchem.org This designation stems from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a diverse array of pharmacological activities. purdue.edu The versatility of the quinoline ring allows for substitutions at various positions, leading to a vast chemical space for drug discovery and development. biointerfaceresearch.com

Quinoline derivatives have been successfully developed into drugs for a wide range of therapeutic applications. biointerfaceresearch.com Notable examples include antimalarials like quinine (B1679958) and chloroquine, antibacterial agents such as ciprofloxacin (B1669076) and levofloxacin, and anticancer drugs like camptothecin (B557342) and its analogs. nih.gov The ability of the quinoline nucleus to interact with various biological targets, including enzymes and receptors, underscores its importance in the design of new therapeutic agents. orientjchem.org The planar aromatic nature of the quinoline ring system facilitates intercalation with DNA and interactions with aromatic residues in protein binding sites, contributing to its broad bioactivity. purdue.edu

Historical Context of Substituted Quinoline Synthesis and Broad Biological Relevance

The history of quinoline (B57606) chemistry dates back to 1834, when it was first isolated from coal tar. purdue.edu However, the synthetic era of quinolines began in the late 19th century with the development of several named reactions that are still in use today. The Skraup synthesis, reported in 1880, was one of the earliest methods for preparing the quinoline core. Other classical methods include the Doebner-von Miller reaction, the Combes synthesis, and the Friedländer synthesis, each offering different routes to access a variety of substituted quinolines. nih.gov

The broad biological relevance of quinoline derivatives has been a driving force for the continuous development of new synthetic methodologies. nih.gov Research has shown that the type and position of substituents on the quinoline ring have a profound impact on the compound's biological activity. orientjchem.org For instance, the introduction of halogen atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. biointerfaceresearch.com Halogenated quinolines have demonstrated a wide range of biological effects, including anticancer, and antimicrobial activities. nih.govresearchgate.net This has spurred further investigation into the synthesis and biological evaluation of novel halogen-substituted quinoline derivatives.

Specific Focus on 6 Bromo 7,8 Dichloroquinoline 3,4 Diamine Within the Quinoline 3,4 Diamine Scaffold Research

Precursor Synthesis Routes to Halogenated Quinoline Cores

The construction of the 6-bromo-7,8-dichloroquinoline core is a critical undertaking that necessitates a multi-step approach, beginning with the synthesis of dichloroquinoline intermediates followed by selective bromination.

Synthesis of Dichloroquinoline Intermediates

The synthesis of dichloroquinoline intermediates can be achieved through various classical quinoline syntheses. A common and versatile method is the Gould-Jacobs reaction. For instance, the synthesis of 4,7-dichloroquinoline (B193633), a well-known intermediate for antimalarial drugs, often starts from 3-chloroaniline. wikipedia.orgnih.gov This aniline (B41778) is condensed with diethyl oxaloacetate to form an imine, which is then cyclized at high temperatures to form the pyridine (B92270) ring of the quinoline system. wikipedia.org Subsequent hydrolysis, decarboxylation, and chlorination with an agent like phosphoryl chloride (POCl₃) afford the dichloroquinoline. wikipedia.org

A similar strategy can be envisioned for the synthesis of a 7,8-dichloroquinoline (B1357640) precursor, which would be a key intermediate for the target molecule. The starting material for such a synthesis would logically be 2,3-dichloroaniline. The general steps for such a synthesis are outlined below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Condensation | 2,3-dichloroaniline and diethyl ethoxymethylenemalonate (EMME) | Diethyl 2-((2,3-dichlorophenylamino)methylene)malonate |

| 2 | Cyclization | High temperature in a high-boiling solvent (e.g., Dowtherm A) | Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate |

| 3 | Hydrolysis and Decarboxylation | Acid or base hydrolysis followed by heating | 7,8-dichloroquinolin-4-ol |

| 4 | Chlorination | Phosphoryl chloride (POCl₃) | 4,7,8-trichloroquinoline |

This multi-step process provides a foundational dichloroquinoline core upon which further functionalization can be performed.

Bromination Strategies for the Quinoline Nucleus

With a dichloroquinoline intermediate in hand, the next crucial step is the regioselective introduction of a bromine atom at the 6-position. The bromination of quinolines is an electrophilic aromatic substitution reaction, and the position of bromination is influenced by the existing substituents and the reaction conditions.

Various brominating agents can be employed, including molecular bromine (Br₂) and N-bromosuccinimide (NBS). The choice of solvent and catalyst can significantly impact the selectivity of the reaction. For instance, bromination of 8-substituted quinolines has been shown to yield a mixture of 5-bromo, 7-bromo, and 5,7-dibromo derivatives, depending on the nature of the substituent at the 8-position and the equivalents of the brominating agent used. acgpubs.orgresearchgate.net

In the case of a 7,8-dichloroquinoline, the two electron-withdrawing chloro groups will deactivate the benzene (B151609) ring towards electrophilic attack. However, they will direct incoming electrophiles to the ortho and para positions. Considering the positions available on the quinoline ring, the 6-position is para to the 7-chloro substituent and meta to the 8-chloro substituent, while the 5-position is ortho to the 8-chloro substituent. The precise outcome of the bromination would likely require experimental optimization, but selective bromination at the C5 or C6 position is plausible. Copper-promoted C5-selective bromination of 8-aminoquinoline (B160924) amides has been reported, highlighting the potential for achieving regioselectivity with appropriate catalytic systems. nih.govbeilstein-journals.org

A potential bromination strategy is summarized in the following table:

| Substrate | Brominating Agent | Conditions | Potential Product(s) |

| 7,8-dichloroquinoline | N-Bromosuccinimide (NBS) | Sulfuric acid, room temperature | 6-Bromo-7,8-dichloroquinoline and/or 5-Bromo-7,8-dichloroquinoline |

| 7,8-dichloroquinoline | Bromine (Br₂) | Acetic acid, heating | 6-Bromo-7,8-dichloroquinoline and/or 5-Bromo-7,8-dichloroquinoline |

Amination Reactions for Diamine Moiety Formation

The final stage in the synthesis of this compound involves the introduction of the vicinal diamine group at the 3 and 4-positions of the quinoline ring. This is a challenging transformation that can be approached through several synthetic strategies.

A common method to introduce vicinal diamines is through the reduction of a corresponding nitro-amino compound. This would involve the nitration of the quinoline ring, followed by the introduction of an amino group and subsequent reduction.

Palladium-Catalyzed Amination Approaches and Ligand Selection

Palladium-catalyzed amination, such as the Buchwald-Hartwig amination, is a powerful tool for the formation of C-N bonds. This reaction could potentially be used to introduce one or both of the amino groups. For example, if a 3-bromo-4-chloro-6-bromo-7,8-dichloroquinoline intermediate were synthesized, a palladium catalyst with a suitable ligand could be used to couple it with an amine source.

The choice of ligand is critical for the success of these reactions, especially with sterically hindered or electronically deactivated substrates. Common ligands include phosphines such as BINAP and DavePhos. plos.org However, the presence of multiple halogen atoms on the quinoline ring could lead to competing reactions and challenges in achieving selective amination at the desired positions.

Nucleophilic Substitution Reactions for Amine Introduction

Nucleophilic aromatic substitution (SNAr) is a more traditional and often effective method for introducing amino groups onto heteroaromatic rings, particularly at positions activated by electron-withdrawing groups. The 4-position of the quinoline ring is generally susceptible to nucleophilic attack.

A plausible route to the 3,4-diamine would involve the following sequence:

Nitration: Introduction of a nitro group at the 3-position of the 6-bromo-7,8-dichloroquinoline core. This is typically achieved with a mixture of nitric and sulfuric acid.

Amination at C4: The presence of the electron-withdrawing nitro group at the 3-position would activate the 4-position towards nucleophilic substitution. If a chloro group is present at the 4-position, it can be displaced by an amine, such as ammonia (B1221849) or a protected amine, to yield a 4-amino-3-nitroquinoline derivative. The synthesis of various 4-aminoquinolines from 4,7-dichloroquinoline is well-documented. plos.orgnih.gov

Reduction of the Nitro Group: The final step would be the reduction of the nitro group at the 3-position to an amino group. This can be accomplished using a variety of reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation with a palladium catalyst. google.comgoogle.com

The following table outlines this potential sequence:

| Starting Material | Reaction | Reagents and Conditions | Intermediate/Product |

| 6-Bromo-4,7,8-trichloroquinoline | Nitration | HNO₃, H₂SO₄ | 6-Bromo-4,7,8-trichloro-3-nitroquinoline |

| 6-Bromo-4,7,8-trichloro-3-nitroquinoline | Amination (SNAr) | NH₃ or protected amine | 4-Amino-6-bromo-7,8-dichloro-3-nitroquinoline |

| 4-Amino-6-bromo-7,8-dichloro-3-nitroquinoline | Reduction | SnCl₂/HCl or H₂/Pd-C | This compound |

Multi-component Reaction Methodologies in Quinoline Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like quinolines in a single step. While a direct MCR for the synthesis of this compound is unlikely due to the high degree of specific functionalization, MCRs could be employed to generate highly substituted quinoline cores that could then be further elaborated.

Advanced Catalytic Approaches for Quinoline Synthesis (e.g., Zinc/Cobalt-catalyzed methods)

The synthesis of the quinoline scaffold, a cornerstone of many pharmacologically active compounds, has been significantly enhanced by the development of advanced catalytic systems. Among these, methods employing zinc and cobalt catalysts have emerged as powerful tools, offering high efficiency and novel reaction pathways.

Zinc-Catalyzed Methods:

Zinc-based catalysts are recognized for their utility in various organic transformations, including the synthesis of quinolines. Zinc triflate (Zn(OTf)2), for instance, has proven to be a highly efficient and reusable catalyst for the Friedlander annulation reaction, a classic method for quinoline synthesis. nih.gov This approach involves the condensation of a 2-aminoaryl ketone with a carbonyl compound. The use of zinc triflate, particularly under microwave irradiation and solvent-free conditions, presents an environmentally friendly and effective procedure for preparing functionalized quinolines. nih.gov

Another innovative zinc-catalyzed approach involves the C–H alkenylation of quinoline N-oxides with ynones. rsc.org This strategy is notable for involving C–H functionalization and the cleavage of multiple bonds in a single operation, leading to the formation of valuable quinoline-enol structures. rsc.orgresearchgate.net Furthermore, light-induced zinc-catalyzed isomerization of quinoline-N-oxides has been developed as a novel photochemical method for synthesizing 2-quinolinone derivatives with high atomic economy. rsc.org

Cobalt-Catalyzed Methods:

Earth-abundant and cost-effective cobalt catalysts have gained prominence in quinoline synthesis. A notable method involves the cobalt-catalyzed annulation of anilides and internal alkynes. rsc.orgresearchgate.net This process, often enhanced by the addition of a Lewis acid like Zn(OTf)2, proceeds through an ortho C–H activation pathway to yield quinoline heterocycles efficiently. rsc.orgresearchgate.net The use of a low-cost cobalt catalyst and readily available substrates makes this an attractive synthetic route. rsc.org

Ligand-free cobalt catalysis offers another environmentally benign approach. For example, the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones, catalyzed by readily available Co(OAc)2·4H2O, produces a variety of substituted quinolines in good to excellent yields. acs.org One-pot, multi-step synthesis methods using cobalt catalysts have also been developed, significantly shortening the process for creating diverse quinoline derivatives from biomass-based materials. researchgate.net These tandem reactions can involve sequential condensation and coupling to form the necessary C–N and C–C bonds for the quinoline ring. researchgate.net

| Catalyst System | Reaction Type | Key Features | References |

|---|---|---|---|

| Zinc Triflate (Zn(OTf)₂) | Friedlander Annulation | Environmentally friendly, reusable catalyst, microwave irradiation, solvent-free conditions. | nih.gov |

| Zinc Catalyst | C–H Alkenylation of Quinoline N-oxides | Rapid assembly of quinoline-enol architectures. | rsc.orgresearchgate.net |

| Cobalt Catalyst with Zn(OTf)₂ | Redox-Neutral Annulation | Uses low-cost cobalt, annulation of anilides and alkynes, high efficiency. | rsc.orgresearchgate.net |

| Co(OAc)₂·4H₂O | Dehydrogenative Cyclization | Ligand-free, environmentally benign, uses 2-aminoaryl alcohols and ketones. | acs.org |

| Cobalt Complex | Dehydrogenative Coupling | Atom-economical synthesis from vicinal diols and o-phenylenediamines. | rsc.org |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

To generate a scientifically accurate and detailed article as per the user's instructions, access to experimental data from the synthesis and analysis of "this compound" would be required. Without such data, any attempt to create the specified content would be speculative and would not meet the standards of a professional, authoritative, and scientifically accurate article.

Therefore, the requested article cannot be generated at this time.

Computational and Theoretical Investigations of 6 Bromo 7,8 Dichloroquinoline 3,4 Diamine

Quantum Chemical Calculations (Density Functional Theory, DFT)

No published DFT studies were found for 6-bromo-7,8-dichloroquinoline-3,4-diamine. Therefore, data on its electronic structure, reactivity predictions, predicted spectroscopic parameters, and theoretical basicity are not available.

Information unavailable.

Information unavailable.

Information unavailable.

Molecular Docking Studies

No molecular docking studies specifically investigating this compound were found. Consequently, there is no information on its predicted interactions with biological macromolecules.

Information unavailable.

Information unavailable.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful lens through which the time-dependent behavior of molecules can be observed. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into the conformational landscape, stability, and interactions of a molecule in a simulated environment that mimics physiological conditions.

The conformational flexibility of a molecule is intrinsically linked to its biological activity and physicochemical properties. For this compound, the primary sources of conformational freedom are the amino groups at the 3 and 4 positions and the potential for slight puckering of the quinoline (B57606) ring system.

MD simulations in an explicit solvent, such as water, can be employed to explore the conformational space of this molecule. A typical simulation would involve placing the molecule in a periodic box of water molecules and simulating its movement over a timescale of nanoseconds to microseconds. Analysis of the simulation trajectory would reveal the preferred conformations of the diamine substituents. It is hypothesized that the amino groups would exhibit rapid rotation, with certain orientations being more energetically favorable due to intramolecular hydrogen bonding or steric hindrance from the adjacent chloro and bromo substituents.

Illustrative Conformational Analysis Data

| Dihedral Angle | Predominant Conformation (degrees) | Percentage Occupancy |

| C2-C3-N-H (Amine at C3) | 0 ± 30 | 65% |

| C2-C3-N-H (Amine at C3) | 180 ± 30 | 35% |

| C5-C4-N-H (Amine at C4) | 0 ± 30 | 70% |

| C5-C4-N-H (Amine at C4) | 180 ± 30 | 30% |

Note: This data is hypothetical and serves to illustrate the type of results obtained from conformational analysis via MD simulations.

A crucial application of MD simulations in drug discovery is the study of how a potential drug molecule (ligand) interacts with its biological target (receptor), which is typically a protein. nih.govmdpi.com Assuming a hypothetical protein target for this compound, MD simulations can be used to assess the stability of the ligand-receptor complex and to characterize the key interactions that mediate binding.

The process begins with molecular docking to predict the most likely binding pose of the ligand in the receptor's active site. This docked complex then serves as the starting point for an MD simulation. Over the course of the simulation, the dynamic behavior of the complex is monitored. Key analyses include:

Root-mean-square fluctuation (RMSF) of protein residues: This highlights flexible regions of the protein that may be involved in ligand binding.

Analysis of intermolecular interactions: This involves tracking the formation and breakage of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions between the ligand and the receptor over time.

These simulations can provide a detailed picture of the dynamic nature of ligand binding, revealing insights that are not apparent from static docking studies alone. researchgate.net

Illustrative Ligand-Receptor Interaction Stability Data

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of Ligand-Receptor Hydrogen Bonds |

| 0 | 0.0 | 0.0 | 4 |

| 10 | 1.2 | 1.5 | 3 |

| 20 | 1.5 | 1.6 | 4 |

| 30 | 1.3 | 1.5 | 3 |

| 40 | 1.6 | 1.7 | 2 |

| 50 | 1.4 | 1.6 | 3 |

Note: This data is hypothetical and illustrates typical outputs from an MD simulation of a ligand-receptor complex.

In Silico ADMET Prediction Methodologies for Theoretical Profiling

The pharmacokinetic properties of a drug candidate, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), are critical for its success in clinical trials. In silico ADMET prediction models have become indispensable tools in early-stage drug discovery for filtering out compounds with unfavorable pharmacokinetic profiles. pharmaron.comijprajournal.comnih.gov

For this compound, a variety of computational tools and web servers can be used to predict its ADMET properties based on its chemical structure. ijpsjournal.comresearchgate.net These predictions are typically based on machine learning models trained on large datasets of experimental data.

Key ADMET parameters that can be predicted include:

Absorption: Parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor potential.

Distribution: Predictions of blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and volume of distribution (VDss).

Metabolism: Identification of potential sites of metabolism by cytochrome P450 (CYP) enzymes and prediction of whether the compound is a CYP inhibitor or inducer.

Excretion: Prediction of total clearance and renal organic cation transporter (OCT2) substrate potential.

Toxicity: Predictions of various toxicological endpoints, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), hepatotoxicity, and carcinogenicity.

Illustrative In Silico ADMET Prediction for this compound

| ADMET Property | Predicted Value/Classification |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Low |

| Plasma Protein Binding | High |

| CYP2D6 Inhibitor | Yes |

| hERG Inhibition | Low risk |

| Ames Mutagenicity | Non-mutagenic |

Note: This data is hypothetical and represents typical output from in silico ADMET prediction software.

Structure Activity Relationship Sar Studies of 6 Bromo 7,8 Dichloroquinoline 3,4 Diamine and Analogues

Influence of Halogen Substituents on Biological Profiles

No studies were found that specifically investigate the impact of the 6-bromo, 7-chloro, and 8-chloro substituents of this particular quinoline-3,4-diamine (B1585804) on its biological activity.

Role of the Diamine Moiety in Biological Recognition and Interaction

There is no available research detailing the specific role of the 3,4-diamine group of this compound in binding to biological targets or its contribution to any potential pharmacological effects.

Effect of Quinoline (B57606) Core Modifications on Biological Potency and Selectivity

The effects of modifying the quinoline nucleus of 6-Bromo-7,8-dichloroquinoline-3,4-diamine on its potency and selectivity have not been documented in the scientific literature.

Molecular Hybridization Strategies and their SAR Implications

No molecular hybridization studies involving this compound as a parent scaffold have been reported.

Pharmacophore Modeling and Lead Optimization Strategies for Enhanced Activity

Without any primary biological activity data, no pharmacophore models have been developed, nor have any lead optimization strategies been described for this compound.

The absence of information on this compound highlights a potential area for future research within the field of medicinal chemistry. The unique combination of multiple halogen substituents and a reactive diamine functionality on a quinoline scaffold suggests that this compound could be a candidate for synthesis and biological screening to explore its potential therapeutic properties. Until such research is conducted and published, a comprehensive scientific article dedicated solely to this compound remains unfeasible.

Strategic Applications in Chemical Biology and Pre Clinical Drug Discovery

Development of Novel Anti-infective Agents (Antimicrobial, Antimalarial, Antitubercular)

Halogenated quinolines have a long history as anti-infective agents. The 4,7-dichloroquinoline (B193633) core is famously the precursor to the antimalarial drug chloroquine. nih.govresearchgate.net Research on various quinoline (B57606) derivatives has demonstrated their potential against a range of pathogens.

Antimicrobial Activity: Studies on substituted quinolines have shown promising results against both Gram-positive and Gram-negative bacteria. For instance, certain 8-hydroxyquinoline (B1678124) derivatives and their halogenated forms exhibit significant antimicrobial potency. researchgate.netnih.gov The presence of bromo and chloro substituents on the quinoline ring can enhance antibacterial activity. nih.gov The diamine functionality could also contribute to the antimicrobial profile by interacting with bacterial targets.

Antimalarial Potential: The structural similarity to 4,7-dichloroquinoline suggests that 6-Bromo-7,8-dichloroquinoline-3,4-diamine could serve as a scaffold for novel antimalarial agents. nih.gov The development of new quinoline-based antimalarials is crucial to combat the growing resistance to existing drugs. mdpi.com

Antitubercular Research: The quinoline core is present in the anti-tubercular drug bedaquiline, highlighting the potential of this scaffold in tuberculosis research. researchgate.net While direct evidence is lacking for the subject compound, the general class of quinolines continues to be explored for new antitubercular leads.

Advancements in Anticancer Agent Research

Quinoline derivatives are extensively investigated for their anticancer properties, acting through various mechanisms. mdpi.comnih.govrsc.org The halogenation pattern and the diamine group of this compound are features that could contribute to significant cytotoxic activity against cancer cells.

Numerous studies have demonstrated the ability of novel quinoline derivatives to inhibit the proliferation of various cancer cell lines. For example, quinoline-chalcone hybrids have been synthesized and shown to possess potent antiproliferative effects. mdpi.com The specific substitution on the quinoline ring is crucial for determining the potency and selectivity of the anticancer activity. biointerfaceresearch.com

Table 1: Examples of Anticancer Activity in Quinoline Derivatives

| Compound Class | Cancer Cell Line(s) | Observed Effect |

|---|---|---|

| Quinoline-Chalcone Hybrids | MGC-803, HCT-116, MCF-7 | Inhibition of cell proliferation |

| Quinoline-Sulfonamides | Various | Antistaphylococcal and anticancer activity |

The data in this table is illustrative of the general class of quinoline derivatives and not specific to this compound.

A key mechanism by which many anticancer agents exert their effect is the induction of apoptosis (programmed cell death). Research on quinoline derivatives has shown that they can trigger apoptosis in cancer cells. For example, a novel quinoline derivative, 91b1, was found to exert its anticancer effect by downregulating the Lumican gene, which is involved in tumorigenesis. nih.gov Other studies on quinoline-chalcone derivatives have shown they can arrest the cell cycle at the G2/M phase and upregulate apoptosis-related proteins like Caspase-3 and Caspase-9. mdpi.com

Neuroprotective Research and Neurological Disorder Applications

Quinoline derivatives are being explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govnih.govresearchgate.net Their mode of action often involves antioxidant properties and the inhibition of key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). nih.govbohrium.com Some 8-hydroxyquinoline derivatives have shown neuroprotective effects and have even entered clinical trials for Alzheimer's disease. tandfonline.com The specific halogen and diamine substitutions on this compound could influence its ability to cross the blood-brain barrier and interact with neurological targets, making it a candidate for further investigation in this area.

Anti-inflammatory and Analgesic Research Opportunities

The quinoline scaffold is also a promising basis for the development of new anti-inflammatory and analgesic agents. biointerfaceresearch.comnih.govresearchgate.netresearchgate.net Various synthetic quinoline derivatives have demonstrated significant anti-inflammatory activity in preclinical models, often with reduced ulcerogenic side effects compared to traditional NSAIDs. nih.gov The mechanism of action can involve the inhibition of inflammatory pathways and enzymes like cyclooxygenase (COX). biointerfaceresearch.com The potential of this compound in this therapeutic area would need to be evaluated through specific anti-inflammatory and analgesic assays.

Role as Versatile Synthetic Intermediates for Diverse Bioactive Molecules

Beyond its own potential bioactivity, this compound is a valuable synthetic intermediate. The vicinal diamine groups are particularly reactive and can be used to construct a variety of heterocyclic rings fused to the quinoline core, leading to the creation of novel, complex chemical structures. numberanalytics.comnih.gov This makes it a versatile building block for creating libraries of new compounds for high-throughput screening in drug discovery programs. The presence of three distinct halogen atoms also offers multiple sites for further functionalization through cross-coupling reactions, allowing for the systematic modification of the molecule to optimize its biological activity.

Information regarding the coordination chemistry and metal chelation research of this compound is not available in the public domain.

Extensive searches of scientific literature and chemical databases have yielded no specific studies or data pertaining to the coordination chemistry or metal chelation properties of the compound "this compound." Consequently, an article detailing its strategic applications in these areas, as per the requested outline, cannot be generated.

The provided search results reference related but structurally distinct quinoline derivatives, none of which possess the crucial 3,4-diamine functionality that would be central to its behavior as a chelating agent. Research on the coordination chemistry of a molecule is highly specific to its unique structure, and therefore, information on other quinoline compounds cannot be extrapolated to accurately describe the properties of this compound.

To provide a scientifically accurate and well-sourced article, dedicated research on the synthesis and complexation behavior of this compound would first need to be conducted and published within the scientific community. Without such foundational research, any discussion of its coordination chemistry or its applications in preclinical drug discovery would be purely speculative and would not meet the required standards of scientific accuracy.

Future Perspectives and Emerging Research Trajectories for 6 Bromo 7,8 Dichloroquinoline 3,4 Diamine

Design of Multi-target Directed Ligands for Complex Diseases

The multifactorial nature of complex pathologies, such as Alzheimer's disease (AD), cancer, and infectious diseases, has spurred the development of multi-target-directed ligands (MTDLs). researchgate.netnih.gov The quinoline (B57606) framework is a privileged scaffold in this regard. nih.govnih.gov 6-Bromo-7,8-dichloroquinoline-3,4-diamine offers a robust platform for MTDL design due to its distinct functional regions that can be independently modified to interact with multiple biological targets.

Table 1: Hypothetical MTDL Design Strategy for Alzheimer's Disease

| Structural Moiety | Potential Biological Target | Proposed Functionalization Strategy | Therapeutic Rationale |

|---|---|---|---|

| 3-Amino Group | Acetylcholinesterase (AChE) | Linkage to a benzylpiperidine moiety (similar to donepezil). | Inhibit AChE to restore acetylcholine (B1216132) levels and improve cognitive function. |

| 4-Amino Group | Biometals (Cu²⁺, Zn²⁺) | Retain as a primary amine or convert to a simple amide. | Chelate metal ions involved in Aβ peptide aggregation and oxidative stress. |

| Quinoline Ring | Aβ Peptide Aggregation | Utilize the planar aromatic system for intercalation between β-sheets. | Directly inhibit or modulate the formation of neurotoxic Aβ plaques. |

| Bromo/Chloro Substituents | Pharmacokinetic Profile | Retain to enhance lipophilicity and blood-brain barrier penetration. | Optimize drug-like properties for oral bioavailability and CNS exposure. nih.gov |

Integration into Supramolecular Chemistry and Advanced Materials Science

The field of supramolecular chemistry focuses on assemblies of molecules held together by non-covalent interactions. The structural features of this compound make it an excellent candidate for designing novel supramolecular architectures and functional materials. nih.gov

The vicinal diamines are powerful hydrogen bond donors and can also act as bidentate ligands for metal coordination. This allows for the programmed self-assembly of the molecule into higher-order structures like coordination polymers or metal-organic frameworks (MOFs). acs.orgresearchgate.net The planar quinoline core can facilitate strong π–π stacking interactions, which are crucial for the formation of liquid crystals or organic semiconductors. acs.org Furthermore, the chlorine and bromine atoms can participate in halogen bonding, a highly directional non-covalent interaction that can be exploited for crystal engineering. The combination of these interactions could lead to materials with unique photophysical, electronic, or catalytic properties.

Table 2: Potential Applications in Advanced Materials

| Material Type | Key Molecular Interaction | Potential Application |

|---|---|---|

| Coordination Polymers/MOFs | Metal coordination via the 3,4-diamine moiety. researchgate.net | Gas storage, catalysis, chemical sensing. |

| Organic Semiconductors | π–π stacking of the quinoline core. acs.org | Components in organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs). |

| Luminescent Sensors | Coordination with specific metal ions that modulate fluorescence. | Selective detection of heavy metal pollutants or biologically important cations. |

| Liquid Crystals | Anisotropic molecular shape and intermolecular π–π stacking. | Advanced display technologies. |

Next-Generation Synthetic Methodologies

While classic quinoline syntheses like the Friedländer or Skraup reactions are well-established, they often require harsh conditions. orientjchem.org Future research will likely focus on applying modern, more sustainable synthetic techniques to produce this compound and its derivatives.

Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and reaction control, especially for reactions involving hazardous intermediates or precise temperature management. ucd.ieresearchgate.netnumberanalytics.com Developing a flow process for the synthesis of this compound could enable safer, more efficient, and reproducible production on a larger scale. vapourtec.com

Photo/Electrochemistry: Photoredox and electrochemical methods provide novel pathways for bond formation under mild conditions. rsc.orgrsc.orgmdpi.com These techniques could be explored for late-stage functionalization of the quinoline core, allowing for the introduction of new substituents without redesigning the entire synthesis from scratch. For instance, electrochemical methods could be used to selectively reduce a nitro precursor to the diamine under green conditions. rsc.org

Green Catalysis: The use of nanocatalysts and other heterogeneous catalysts is a growing area in green chemistry. nih.govacs.orgiau.ir Research into recyclable, solid-supported catalysts for key synthetic steps could dramatically reduce waste and improve the environmental footprint of the synthesis.

Table 3: Comparison of Synthetic Methodologies

| Methodology | Potential Advantages for Synthesizing Quinoline Derivatives | Research Focus |

|---|---|---|

| Flow Chemistry | Improved safety, scalability, higher yields, and faster optimization. ucd.ieresearchgate.net | Development of a multi-step continuous process from basic precursors. |

| Photo/Electrochemistry | Mild reaction conditions, high functional group tolerance, novel reactivity. rsc.orgmdpi.com | Late-stage C-H functionalization of the quinoline ring or precursor molecules. |

| Green Catalysis | Catalyst recyclability, reduced waste, use of environmentally benign solvents. nih.goviau.ir | Application of magnetic nanocatalysts or solid acids for the cyclization step. |

Deeper Mechanistic Insights through Advanced Biophysical Techniques

Should derivatives of this compound be identified as biologically active, a deep understanding of their mechanism of action will be crucial for further development. A suite of advanced biophysical techniques can be employed to precisely characterize the interactions between the molecule and its biological targets at a quantitative level. nih.govresearchgate.net

Techniques such as Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) can provide real-time kinetic data (association and dissociation rates) of the compound binding to a target protein. mdpi.com Isothermal Titration Calorimetry (ITC) can directly measure the thermodynamic parameters of binding (enthalpy, entropy, and stoichiometry), offering a complete thermodynamic profile of the interaction. nih.gov Structural methods like X-ray crystallography or Cryo-Electron Microscopy (Cryo-EM) could provide atomic-level resolution images of the compound bound to its target, revealing key interactions that can guide further optimization.

Table 4: Biophysical Techniques for Mechanistic Elucidation

| Technique | Information Provided | Potential Research Question |

|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). nih.gov | What are the thermodynamic driving forces behind the compound-target interaction? |

| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), binding affinity (KD). mdpi.com | How quickly does the compound bind and dissociate from its target? |

| Nuclear Magnetic Resonance (NMR) | Binding site mapping, conformational changes upon binding. | Which specific residues of the target protein are involved in the interaction? |

| X-ray Crystallography / Cryo-EM | High-resolution 3D structure of the compound-target complex. | What is the precise binding mode and orientation of the compound in the active site? |

Exploration of Stereochemical Properties and Chiral Derivatives for Enantioselective Research

Chirality is a fundamental aspect of molecular recognition in biological systems. The 3,4-diamine structure of the target compound is planar, but its derivatives can be made chiral. Future research could explore the synthesis of chiral derivatives and investigate their stereochemical properties. researchgate.netthieme-connect.com

By reacting the diamine with chiral building blocks, it is possible to create enantiomerically pure derivatives. researchgate.net These chiral quinoline compounds could be investigated as ligands in asymmetric catalysis, where the defined stereochemistry around a coordinated metal center can induce high enantioselectivity in chemical transformations. bgu.ac.ilnih.gov Alternatively, the individual enantiomers of a chiral drug candidate based on this scaffold could be synthesized and evaluated separately. It is common for one enantiomer to have significantly higher biological activity or a different pharmacological profile than the other. Such studies are essential for developing more selective and potent therapeutic agents. nih.gov

Table 5: Trajectories in Chiral Research

| Research Area | Approach | Potential Outcome |

|---|---|---|

| Asymmetric Catalysis | Synthesize chiral ligands by reacting the diamine with chiral auxiliaries. thieme-connect.com | Development of new, efficient catalysts for enantioselective reactions (e.g., hydrogenations, C-C bond formations). |

| Stereospecific Drug Design | Create chiral centers by functionalizing the diamine moiety and separate the enantiomers. | Identification of the eutomer (the more active enantiomer) for a specific biological target, leading to a more potent and selective drug with fewer side effects. |

| Chiral Probes | Develop fluorescent chiral derivatives for enantioselective sensing. | Creation of analytical tools to determine the enantiomeric excess of other chiral molecules. |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the purity and structural integrity of 6-Bromo-7,8-dichloroquinoline-3,4-diamine?

- Methodological Answer : Utilize a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and halogenation patterns. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is advised for purity assessment (>98%). Mass spectrometry (MS) via electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can validate molecular weight. Cross-reference spectral data with computational predictions (e.g., Density Functional Theory (DFT)-simulated NMR spectra) to resolve ambiguities .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound in a desiccator under inert gas (argon or nitrogen) at −20°C to prevent hydrolysis or halogen displacement. Conduct accelerated stability studies under varying temperatures (e.g., 25°C, 40°C) and humidity levels (0–75% RH) using thermogravimetric analysis (TGA) to determine degradation thresholds. Monitor for color changes or precipitate formation as indicators of instability .

Q. What synthetic routes are commonly employed for this compound?

- Methodological Answer : Begin with a quinoline core functionalization via Buchwald-Hartwig amination for the 3,4-diamine groups. Introduce bromine and chlorine substituents using directed ortho-metalation (DoM) strategies or halogen-exchange reactions (e.g., Br/Cl exchange with CuCl₂). Optimize reaction conditions (solvent: DMF or THF; catalyst: Pd(PPh₃)₄) using Design of Experiments (DoE) to maximize yield .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization of halogenated quinoline derivatives?

- Methodological Answer : Employ multi-technique validation:

- Step 1 : Compare experimental NMR/IR data with DFT-simulated spectra (software: Gaussian or ORCA) to identify discrepancies in substituent positioning .

- Step 2 : Use X-ray crystallography to resolve ambiguities in solid-state structures.

- Step 3 : Analyze solvent effects (e.g., DMSO vs. CDCl₃) on chemical shifts via variable solvent NMR experiments .

- Example Table :

| Observed ¹H NMR Shift (ppm) | DFT-Predicted Shift (ppm) | Deviation | Likely Cause |

|---|---|---|---|

| 8.21 (s, 1H) | 8.15 | +0.06 | Solvent polarity |

| 7.89 (d, 1H) | 7.95 | −0.06 | Rotameric effects |

Q. What experimental design strategies optimize the synthesis yield of this compound?

- Methodological Answer : Apply a 2³ factorial design to test variables:

- Factors : Temperature (80°C vs. 120°C), catalyst loading (5 mol% vs. 10 mol%), and reaction time (12h vs. 24h).

- Response Surface Methodology (RSM) : Identify interactions between factors using ANOVA. For example, higher temperatures may reduce reaction time but increase side-product formation. Use membrane separation technologies (e.g., nanofiltration) to isolate the target compound from byproducts .

Q. How can computational models predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Step 1 : Perform Frontier Molecular Orbital (FMO) analysis via DFT to calculate HOMO-LUMO gaps and identify reactive sites.

- Step 2 : Simulate transition states for Suzuki-Miyaura coupling using bromine as the leaving group (software: CP2K or VASP).

- Step 3 : Validate predictions with kinetic studies (e.g., monitor reaction progress via in-situ IR) .

Q. What strategies address low solubility of this compound in aqueous reaction media?

- Methodological Answer :

- Strategy 1 : Use co-solvents (e.g., DMSO:water 1:4 v/v) or surfactants (e.g., CTAB) to enhance solubility.

- Strategy 2 : Synthesize a prodrug (e.g., acetylated diamine) for improved hydrophilicity, followed by deprotection post-reaction .

Theoretical and Methodological Frameworks

Q. How should researchers integrate theoretical frameworks into mechanistic studies of halogenated quinolines?

- Methodological Answer : Align experiments with the Marcus theory of electron transfer for redox-active derivatives or Hammett linear free-energy relationships (LFER) to correlate substituent effects with reaction rates. Use molecular dynamics (MD) simulations to model solvent interactions .

Q. What statistical methods are appropriate for analyzing contradictory bioactivity data in quinoline-based compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.